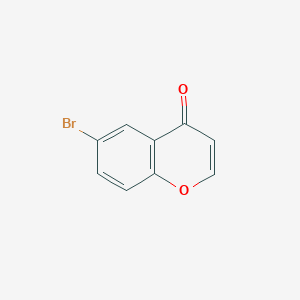

6-Bromochromone

描述

Significance of the Chromone (B188151) Scaffold in Medicinal Chemistry and Organic Synthesis

The chromone scaffold, also known as 4H-chromen-4-one or benzo-γ-pyrone, is a privileged structure in medicinal chemistry. acs.orgnih.govresearchgate.net This means it is a molecular framework that can bind to a variety of biological targets, making it a valuable template for drug discovery. acs.orgresearchgate.net Chromone derivatives are found in many naturally occurring compounds, particularly in plants, and exhibit a wide range of pharmacological activities. nih.govnih.govscispace.com

In medicinal chemistry, the chromone nucleus is a fundamental component in the design of new therapeutic agents. acs.orgresearchgate.net Its derivatives have been investigated for their potential as anti-inflammatory, anticancer, antiviral, antimicrobial, and antioxidant agents. nih.govnih.govresearchgate.net The synthetic accessibility and structural diversity of the chromone scaffold allow for the creation of large libraries of compounds for screening and optimization in drug development programs. nih.govresearchgate.net

In organic synthesis, the chromone framework is a versatile synthon. scispace.comresearchgate.net The reactive carbonyl group and the potential for various substitution patterns on the bicyclic ring system allow for a wide range of chemical transformations. researchgate.netresearchgate.net This makes chromones valuable starting materials for the synthesis of other complex heterocyclic compounds. researchgate.net

Overview of Halogenated Chromone Derivatives in Advanced Chemical Disciplines

The introduction of a halogen atom, such as bromine, onto the chromone scaffold can significantly influence the compound's chemical and biological properties. Halogenation can alter the electronic distribution within the molecule, affecting its reactivity and its ability to interact with biological targets. frontiersin.org

Halogenated chromone derivatives are of particular interest in several advanced chemical disciplines:

Medicinal Chemistry: Halogenated chromones have shown promise in the development of new therapeutic agents. For instance, 6-bromo-3-formylchromone has demonstrated antibacterial and antibiofilm activity against pathogenic bacteria. frontiersin.org Furthermore, 6-bromochromone-3-carbonitrile has exhibited antifungal properties against various Candida species. asm.org The bromine substituent can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.

Materials Science: The unique electronic properties of halogenated chromones make them useful in the development of advanced materials. chemimpex.com They have been investigated for their potential use in the creation of fluorescent probes for biological imaging and in the synthesis of organic light-emitting diodes (OLEDs). chemimpex.com

Synthetic Chemistry: The bromine atom in this compound serves as a useful handle for further chemical modifications. It can participate in various cross-coupling reactions, such as the Sonogashira reaction, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. doi.org

Research Findings on this compound and its Derivatives

Recent research has highlighted the potential of this compound and its derivatives in various applications.

Antimicrobial and Antifungal Activity

Studies have shown that derivatives of this compound possess significant biological activity. For example, 6-bromo-3-formylchromone (6B3FC) was found to be an active antibacterial and antibiofilm agent against Vibrio parahaemolyticus and Vibrio harveyi. frontiersin.org It exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL for planktonic cell growth and effectively inhibited biofilm formation. frontiersin.org

In the realm of antifungal research, This compound-3-carbonitrile has emerged as a potent agent. asm.org It displayed significant antifungal activity against nine different Candida species, with MIC values ranging from 5 to 50 µg/mL. asm.org This compound also effectively inhibited the formation of biofilms, a key virulence factor for Candida albicans. asm.org

Enzyme Inhibition

Derivatives of this compound have also been investigated as enzyme inhibitors. A series of This compound-based thiosemicarbazones were synthesized and evaluated for their α-glucosidase inhibitory activity, which is relevant to the management of type 2 diabetes. researchgate.netx-mol.net Several of these compounds showed excellent inhibitory activity, with some exhibiting IC50 values in the micromolar range, significantly more potent than the standard drug acarbose (B1664774). researchgate.netx-mol.net

Use in Synthesis

The synthetic utility of this compound has been demonstrated in the preparation of more complex molecules. For instance, it has been used as a starting material in the Sonogashira cross-coupling reaction with ethynylferrocene (B1143415) to synthesize 6-(1-ferrocenylethynyl)chromone . doi.org This reaction showcases the ability to use the bromo-substituent to create novel organometallic-chromone hybrids with potential applications in medicinal chemistry. doi.org

Furthermore, a microwave-assisted synthesis of This compound-2-carboxylic acid has been developed, significantly improving the reaction yield to 87%. mdpi.com This efficient synthetic route provides a valuable intermediate for the development of diverse chromone-based compounds. mdpi.com

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 51483-92-2 |

| Molecular Formula | C₉H₅BrO₂ |

| Molecular Weight | 225.04 g/mol |

| Appearance | White powder or colorless needles |

| Melting Point | 132-139 °C |

| Boiling Point | 306 °C at 760 mmHg |

| Density | 1.688 g/cm³ |

Data sourced from multiple chemical suppliers and databases. chemimpex.comchemsrc.comcoleparmer.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNBWGGBXOJIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338340 | |

| Record name | 6-Bromochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51483-92-2 | |

| Record name | 6-Bromochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4H-chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis Methodologies for 6 Bromochromone and Its Key Intermediates

Classical and Conventional Synthetic Routes to 6-Bromochromone

Traditional methods for synthesizing this compound have laid the groundwork for more advanced techniques. These routes often involve direct bromination of the chromone (B188151) core or condensation reactions to build the heterocyclic system.

Bromination of the Chromone Core

Direct bromination of the chromone scaffold is a primary method for introducing a bromine atom onto the benzene (B151609) ring. The regioselectivity of this electrophilic substitution is crucial. Studies have shown that the bromination of chromone often yields the 6-bromo derivative as the main product. For instance, the use of dibromoisocyanuric acid (DBI) for the monobromination of chromone has been reported to produce this compound. rsc.org

It is important to note that the reaction conditions can influence the position of bromination. For example, treatment of chromone with two molar equivalents of DBI can lead to the formation of 5,6,8-tribromochromone. rsc.org This highlights the need for careful control over stoichiometry to achieve the desired 6-bromo substitution.

Condensation Reactions in this compound Synthesis

Condensation reactions provide an alternative and widely used pathway to the this compound framework. These methods typically start with a pre-brominated precursor, which then undergoes cyclization to form the chromone ring.

A common strategy involves the Claisen condensation. This reaction can be seen in the synthesis of chromone-3-carbaldehyde, where 2-hydroxyacetophenone (B1195853) is condensed with ethyl orthoformate. univen.ac.za A similar principle applies to the synthesis of this compound, often starting with 5'-bromo-2'-hydroxyacetophenone (B72681). nih.govmdpi.com

Another notable condensation method is the Simonis reaction, which involves the reaction of a phenol (B47542) with a β-keto ester in the presence of a condensing agent like phosphorus pentoxide to form the chromone. univen.ac.za While not specific to this compound in the provided context, this represents a classical approach to the broader chromone class.

The Vilsmeier-Haack reaction is another key condensation method used for the synthesis of chromone-3-carbaldehydes, which are valuable intermediates. This reaction involves the formylation of 2-hydroxyacetophenones using a mixture of phosphorus oxychloride and dimethylformamide (DMF). univen.ac.za

Advanced and Optimized Synthetic Approaches to this compound

To overcome the limitations of classical methods, such as harsh reaction conditions and lower yields, advanced synthetic strategies have been developed. These include microwave-assisted synthesis and palladium-catalyzed reactions, which offer improved efficiency and selectivity.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. mdpi.com The synthesis of this compound-2-carboxylic acid from 5'-bromo-2'-hydroxyacetophenone and ethyl oxalate (B1200264) has been successfully optimized using microwave irradiation. nih.govmdpi.comresearchgate.net

The optimization of this microwave-assisted process involved varying parameters such as the base, solvent, temperature, and reaction time. nih.govresearchgate.netresearchgate.net This led to a significant improvement in the yield of this compound-2-carboxylic acid, reaching up to 87%. nih.govmdpi.comresearchgate.netresearchgate.net The use of microwave heating has also been applied to the synthesis of other chromone derivatives, demonstrating its versatility. mdpi.comugm.ac.id

Table 1: Optimization of Microwave-Assisted Synthesis of this compound-2-carboxylic acid researchgate.net

| Entry | Base (equiv.) | Ethyl Oxalate (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | NaH (2) | 3 | Dioxane | 120 | 10 | 14 |

| 2 | NaOMe (2) | 3 | Methanol | 120 | 10 | ~14 |

| 6 | NaOMe (2) | 3 | Methanol | 120 | 10 | 21 |

| 10 | NaOMe (2) | 3 | Dioxane | 120 | 20 | 34 |

| 11 | NaOMe (2) | 3 | Dioxane | 120 | 30 | ~34 |

| 13 | NaOMe (2) | 3 | Dioxane | 120 | 20 | 68 |

| 15 | NaOMe (2) | 3 | Dioxane | 120 | 20 | 87 |

This table is based on data presented in the referenced article and illustrates the progressive improvement of the reaction yield through systematic optimization of reaction conditions.

Palladium-Catalyzed Methodologies for Bromochromone Derivatives

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to bromochromone derivatives is no exception. These methods allow for the introduction of various substituents onto the chromone scaffold with high precision.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, has been used to synthesize isoflavone (B191592) derivatives from 3-bromochromones and arylboronic acids. oup.comoup.comresearchgate.net This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄. oup.com

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene. This has been applied to the synthesis of alkenyl-substituted chromones from bromochromones. researchgate.netcore.ac.uk The reactivity of the bromochromone substrate can depend on the position of the bromine atom. researchgate.netcore.ac.uk

The Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, has been employed to synthesize 6-(1-ferrocenylethynyl)chromone from this compound and ethynylferrocene (B1143415). doi.org This reaction typically uses a palladium catalyst in the presence of a copper(I) co-catalyst. doi.org

More recently, palladium(II) pincer type complexes have been developed as highly efficient homogeneous catalysts for the Suzuki-Miyaura cross-coupling of 3-bromochromone (B1268052) with arylboronic acids. researchgate.net These catalysts can operate under mild, aerobic conditions with very low catalyst loading. researchgate.net

Table 2: Examples of Palladium-Catalyzed Reactions for Bromochromone Derivatives

| Reaction Type | Starting Materials | Catalyst System | Product | Reference |

| Suzuki-Miyaura Coupling | 3-Bromochromone, Arylboronic acid | Pd(PPh₃)₄, Base | Isoflavone | oup.comoup.com |

| Heck Reaction | This compound, Styrene | Pd(OAc)₂, PPh₃, NEt₃ | 6-Styrylchromone | researchgate.net |

| Sonogashira Coupling | This compound, Ethynylferrocene | Pd(PPh₃)₄, CuI, Et₃N | 6-(1-Ferrocenylethynyl)chromone | doi.org |

| Suzuki-Miyaura Coupling | 3-Bromochromone, Phenylboronic acid | Pd(II) pincer complex | 3-Phenylchromone | researchgate.net |

Regioselective Synthesis of this compound Analogues

The regioselective synthesis of this compound analogues is critical for developing structure-activity relationships in medicinal chemistry. This involves controlling the position of not only the bromine atom but also other substituents on the chromone ring.

One approach to achieving regioselectivity is through the careful choice of starting materials and reaction conditions. For example, in the synthesis of 8-bromo-6-substituted-chromone-3-carbaldehydes, the starting material is a 3-bromo-5-substituted-2-hydroxyacetophenone, which then undergoes a Vilsmeier-Haack reaction. univen.ac.za This pre-positioning of the bromo and other substituents on the acetophenone (B1666503) dictates the final substitution pattern of the chromone.

Another strategy involves the direct and regioselective functionalization of the chromone ring system. While the provided search results primarily focus on functionalization at other positions (like C-3 or C-8), the principles can be extended. For instance, Lewis acid-triggered zincation has been shown to allow for the selective functionalization of the C-3 position of chromone. core.ac.uk Similar strategies that direct functionalization to specific positions on the benzene ring of the chromone nucleus are an active area of research.

The development of methods for the regioselective synthesis of C4-alkylated pyridines, although a different heterocyclic system, highlights the importance and ongoing efforts in achieving regiocontrol in the synthesis of heterocyclic compounds. nih.gov Such advancements in synthetic methodology could potentially be adapted for the regioselective synthesis of this compound analogues.

Synthetic Pathways to this compound-2-carboxylic Acid and Related Functionalized Compounds

The synthesis of this compound-2-carboxylic acid and its derivatives is a pivotal area of research, providing essential building blocks for medicinal chemistry and materials science. Methodologies often focus on efficiency, yield, and the ability to introduce functional diversity. Key strategies involve the cyclization of phenolic precursors and the subsequent functionalization of the chromone core.

A highly effective and rapid method for synthesizing this compound-2-carboxylic acid utilizes a microwave-assisted, one-pot reaction. researchgate.netmdpi.com This approach starts with the commercially available 5'-bromo-2'-hydroxyacetophenone, which reacts with a carboxylating agent like diethyl oxalate in the presence of a base. mdpi.com The reaction proceeds through a tandem Claisen condensation and cyclization mechanism.

Initial synthetic attempts under classical conditions reported low yields. researchgate.net However, the optimization of reaction parameters under microwave irradiation has significantly improved the efficiency of this transformation. researchgate.netnih.gov Factors such as the choice of base, solvent, temperature, and reaction time have been systematically studied to maximize the yield of this compound-2-carboxylic acid. researchgate.netresearchgate.net The optimized process, using sodium ethoxide as the base in dioxane at 120 °C, resulted in a yield of 87%. researchgate.netnih.gov

The research findings for the optimization of the synthesis of this compound-2-carboxylic acid (3) from 5'-bromo-2'-hydroxyacetophenone (1) and diethyl oxalate (2) are detailed below.

Table 1: Optimization of Microwave-Assisted Synthesis of this compound-2-carboxylic Acid

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | NaOEt (1) | EtOH | 120 | 10 | 14 | researchgate.net |

| 2 | NaOEt (2) | EtOH | 120 | 10 | 22 | researchgate.net |

| 3 | NaOEt (3) | EtOH | 120 | 10 | 28 | researchgate.net |

| 4 | NaH (3) | EtOH | 120 | 10 | 19 | researchgate.net |

| 5 | NaOMe (3) | MeOH | 120 | 10 | 25 | researchgate.net |

| 6 | NaOEt (3) | EtOH | 140 | 10 | 19 | researchgate.net |

| 7 | NaOEt (3) | EtOH | 120 | 20 | 34 | researchgate.net |

| 8 | NaOEt (3) | Dioxane | 120 | 20 | 68 | researchgate.net |

| 9 | NaOEt (4) | Dioxane | 120 | 20 | 87 | researchgate.net |

Data sourced from a study on optimizing the synthetic route of chromone-2-carboxylic acids. researchgate.net

This optimized microwave-assisted protocol has proven to be versatile, enabling the synthesis of various other substituted 4-oxo-4H-chromene-2-carboxylic acids with good to excellent yields. researchgate.netnih.gov The methodology provides a rapid and efficient route to a library of these valuable compounds, avoiding lengthy and costly purification processes like column chromatography. nih.gov

Table 2: Synthesis of Various Chromone-2-carboxylic Acids using the Optimized Microwave Protocol

| Starting Material (Substituted 2'-hydroxyacetophenone) | Product | Yield (%) | Reference |

|---|---|---|---|

| 2'-hydroxyacetophenone | 4-Oxo-4H-chromene-2-carboxylic acid | 54 | researchgate.net |

| 5'-Chloro-2'-hydroxyacetophenone | 6-Chloro-4-oxo-4H-chromene-2-carboxylic acid | 89 | researchgate.net |

| 5'-Fluoro-2'-hydroxyacetophenone | 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid | 93 | researchgate.net |

| 2'-hydroxy-5'-methoxyacetophenone | 6-Methoxy-4-oxo-4H-chromene-2-carboxylic acid | 85 | researchgate.net |

| 2'-hydroxy-5'-methylacetophenone | 6-Methyl-4-oxo-4H-chromene-2-carboxylic acid | 88 | researchgate.net |

| 3',5'-Dichloro-2'-hydroxyacetophenone | 6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid | 86 | researchgate.net |

Data sourced from a study showcasing the versatility of the optimized synthetic route. researchgate.net

Beyond its synthesis, this compound serves as a versatile platform for producing further functionalized derivatives through reactions targeting the bromine atom or other positions on the chromone scaffold.

One key functionalization pathway is the Sonogashira cross-coupling reaction. For instance, this compound can be coupled with ethynylferrocene in the presence of a palladium catalyst (tetrakis(triphenylphosphine)palladium(0)), a copper(I) iodide co-catalyst, and a base like triethylamine (B128534) to yield 6-(1-ferrocenylethynyl)chromone. doi.org This reaction, performed in a mixture of triethylamine and N,N-dimethylformamide at 75 °C, produces the ferrocenyl-functionalized chromone in high yield (89%). doi.org

Another important transformation involves the introduction of a boronate group, which can then be used in subsequent coupling reactions. Starting from this compound, a copper-catalyzed β-borylation reaction can be performed to create 6-bromo-2-trifluoroboratochromanone. acs.orgacs.org This intermediate is valuable because it has the potential for further elaboration on the aryl ring. acs.orgacs.org This trifluoroboratochromanone can then undergo a photoredox-catalyzed Minisci-type reaction with various heteroarenes to form C-H functionalized products. acs.org For example, coupling the bromo-substituted trifluoroboratochromanone with 4-chloroquinoline (B167314) results in a significantly higher yield compared to the non-brominated analogue. acs.orgacs.org

Furthermore, the carbonyl group of this compound can be derivatized to create compounds with potential biological applications. A series of thiosemicarbazone derivatives have been synthesized from this compound, which have been investigated as potential α-glucosidase inhibitors for managing type-II diabetes. x-mol.net

Comprehensive Analysis of 6 Bromochromone S Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions Involving the 6-Bromo Moiety

The bromine atom attached to the aromatic ring of the chromone (B188151) system is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, its replacement can be achieved under specific catalytic or activated conditions. For instance, the bromine atom can be substituted with nucleophiles like amines or thiols, often requiring metal catalysis or the use of highly reactive nucleophiles. These reactions are crucial for the synthesis of novel chromone derivatives with potential biological activities. chemimpex.com

Electrophilic Aromatic Substitution Reactions on the Chromone Ring System

The chromone ring system is a benzopyran structure, and while the pyrone ring is electron-deficient, the fused benzene (B151609) ring can undergo electrophilic aromatic substitution. chempedia.info The directing effects of the existing substituents, namely the bromo group at C-6 and the oxygen atom of the pyran ring, influence the position of further substitution.

Common electrophilic aromatic substitution reactions include nitration and halogenation. chempedia.infosmolecule.com Under forcing conditions, chromones can be nitrated. chempedia.info For example, the nitration of some chromone derivatives can lead to the introduction of a nitro group onto the benzene ring. smolecule.com Similarly, further halogenation can occur on the aromatic ring. The regioselectivity of these reactions is dependent on the reaction conditions and the specific chromone substrate. For instance, in some cases, bromination of a 7-methoxy-substituted chromone yields the 8-bromo derivative, highlighting the influence of other substituents on the regiochemical outcome. chempedia.info

Cycloaddition Reactions of 6-Bromochromone

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. mdpi.comnumberanalytics.com While the chromone core itself can participate in cycloaddition reactions, the presence of the bromo substituent can influence the reactivity and regioselectivity of these transformations. google.comchemimpex.com The electron-withdrawing nature of the chromone system can make it a suitable dienophile or dipolarophile in certain cycloaddition reactions. These reactions offer a pathway to novel, complex heterocyclic structures built upon the this compound framework. researchgate.netopenarchives.gr

Condensation Reactions with this compound as a Substrate

The carbonyl group at the 4-position of the chromone ring and the methyl group at the 2-position (if present) can participate in condensation reactions. However, reactions involving the core this compound structure often utilize derivatives where an aldehyde or other reactive group has been introduced. For instance, this compound-3-carboxaldehyde is a key intermediate that undergoes condensation reactions with various nucleophiles. researchgate.net It can react with active methylene (B1212753) compounds to form a variety of heterocyclic systems. researchgate.net For example, its condensation with dimedone yields a xanthene derivative. researchgate.net Similarly, reactions with heterocyclic amines and other binucleophiles lead to new fused heterocyclic structures. researchgate.net A specific example is the dehydration reaction of this compound substituted with a formaldehyde (B43269) group at the 3-position with 6-oxo-1,6-dihydropyridazine-3-hydrazine carbonate to form a Schiff base. google.com

Coupling Reactions and Metal-Mediated Transformations of this compound

The carbon-bromine bond at the 6-position is a key site for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions are fundamental for the functionalization of the chromone scaffold.

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. researchgate.net this compound has been successfully employed as a substrate in Heck reactions to introduce alkenyl functionalities. researchgate.netresearchgate.net The reactivity of bromochromones in the Heck reaction can be influenced by the position of the bromine atom. researchgate.net Studies have shown that under certain phosphine-ligated palladium catalysis conditions, 7-bromochromone exhibits higher reactivity compared to this compound. researchgate.net

The reaction conditions for the Mizoroki-Heck reaction of this compound typically involve a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)2), a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh3), a base such as triethylamine (B128534) (Et3N), and a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). researchgate.netthieme-connect.com

Table 1: Examples of Mizoroki-Heck Reactions with this compound

| Alkene | Catalyst System | Product | Yield (%) | Reference |

| Styrene | Pd(OAc)2 / PPh3 / Et3N / NMP | 6-Styrylchromone | 80 | researchgate.net |

| Ethyl acrylate (B77674) | Pd(OAc)2 / PPh3 / Et3N / NMP | Ethyl 3-(6-chromonyl)acrylate | 78 | researchgate.net |

| Acrylonitrile | Pd(OAc)2 / PPh3 / Et3N / NMP | 3-(6-Chromonyl)acrylonitrile | 48 | researchgate.net |

Jeffery's conditions refer to a modification of the Heck reaction that often utilizes a phase-transfer catalyst, such as a tetraalkylammonium salt, and can be performed under phosphine-free conditions. thieme-connect.comnih.gov These conditions have been found to be highly effective for the Heck reaction of bromochromones, often leading to higher yields and shorter reaction times compared to traditional methods. researchgate.netcore.ac.uk

The typical Jeffery's conditions for the functionalization of this compound involve a palladium catalyst (e.g., Pd(OAc)2), an inorganic base like potassium carbonate (K2CO3), potassium chloride (KCl), and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) in a solvent like anhydrous dimethylformamide (DMF). researchgate.netthieme-connect.com The use of a phase-transfer catalyst facilitates the reaction between the ionic and organic reactants which are in different phases. wikipedia.org

The application of Jeffery's conditions has been shown to be particularly advantageous for the reaction of this compound with various alkenes, providing excellent yields of the coupled products. researchgate.net For instance, the reaction of this compound with ethyl acrylate under Jeffery's conditions resulted in a 92% yield of the corresponding product. researchgate.net

Table 2: Comparison of Heck Reaction Conditions for this compound

| Alkene | Conditions | Reaction Time | Yield (%) | Reference |

| Ethyl acrylate | Traditional Heck: Pd(OAc)2, PPh3, Et3N, NMP | 5.5 h | 78 | researchgate.net |

| Ethyl acrylate | Jeffery's Conditions: Pd(OAc)2, K2CO3, KCl, TBAB, DMF | 25 min | 92 | researchgate.net |

| Styrene | Traditional Heck: Pd(PPh3)4, PPh3, Et3N, NMP | 24 h | 80 | researchgate.net |

| Styrene | Jeffery's Conditions: Pd(OAc)2, K2CO3, KCl, TBAB, DMF | 20 min | 96 | researchgate.net |

Other Palladium-Catalyzed Transformations

Beyond the well-established Suzuki, Heck, and Sonogashira reactions, the bromine substituent at the 6-position of the chromone scaffold serves as a versatile handle for a variety of other palladium-catalyzed transformations. These reactions open avenues for introducing diverse functional groups, significantly expanding the synthetic utility of this compound. Key examples include carbonylation and cyanation reactions.

Palladium-Catalyzed Carbonylation

The insertion of a carbonyl group (CO) is a fundamental transformation in organic synthesis. Palladium-catalyzed carbonylation of aryl halides like this compound provides a direct route to carboxylic acid derivatives such as esters, amides, and acids. scielo.brmdpi.com The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by CO insertion into the palladium-carbon bond and subsequent nucleophilic attack. scielo.br

Research has demonstrated the successful carbonylation of this compound. For instance, its reaction in ethanol (B145695) under a carbon monoxide atmosphere, catalyzed by a palladium complex, yields the corresponding ethyl ester derivative. grafiati.com The efficiency and outcome of these reactions are highly dependent on the choice of ligands, solvents, and the nature of the nucleophile. nih.gov The use of bidentate phosphine ligands like Xantphos has been shown to be effective for the carbonylation of various aryl bromides at atmospheric pressure. nih.gov

Palladium-Catalyzed Cyanation

The introduction of a nitrile (-CN) group is a valuable transformation, as nitriles are precursors to amines, amides, carboxylic acids, and various heterocyclic systems. Traditional cyanation methods often involve toxic reagents like copper(I) cyanide at high temperatures. nih.gov Modern palladium-catalyzed methods offer milder and more functional-group-tolerant alternatives. nih.govresearchgate.net

A significant advancement in this area is the use of potassium ferrocyanide, K₄[Fe(CN)₆], as a non-toxic and easy-to-handle cyanide source. organic-chemistry.orgrsc.org This reagent, in combination with a palladium catalyst, can effectively convert aryl bromides to aryl nitriles. organic-chemistry.org While direct studies on this compound are not extensively detailed, the established protocols for a wide range of aryl bromides are applicable. These reactions typically proceed in solvents like dimethylacetamide (DMAC) or mixtures of t-BuOH/H₂O at elevated temperatures. organic-chemistry.orgrsc.org Ligandless conditions or the use of specific phosphine ligands can be employed to achieve high yields. organic-chemistry.orgorganic-chemistry.org

| Transformation | Typical Reagents | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Carbonylation | Carbon Monoxide (CO), Alcohol (e.g., Ethanol) | Pd(OAc)₂ / Ligand (e.g., Xantphos) | Ester (e.g., Ethyl 6-chromone-carboxylate) | grafiati.comnih.gov |

| Cyanation | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Pd(OAc)₂ | Nitrile (6-Cyanochromone) | organic-chemistry.orgrsc.org |

Photoreactivity and Photodimerization of this compound in Constrained Environments

The photochemical behavior of chromones, particularly their [2+2] photodimerization, is highly dependent on the reaction medium. In solution, irradiation typically leads to a mixture of four possible cyclobutane (B1203170) stereoisomers (syn head-to-head, syn head-to-tail, anti head-to-head, and anti head-to-tail). nih.gov However, when the reaction is carried out in a constrained environment, such as in the crystalline solid state or within the cavity of a host molecule, the reaction can proceed with high regio- and stereoselectivity.

This selectivity is governed by the topochemical principles first outlined by Schmidt, which state that a reaction in the solid state proceeds with minimal atomic and molecular movement. miami.edu For a [2+2] photodimerization to occur, the carbon-carbon double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. uoa.gr The specific arrangement of the monomers in the crystal lattice dictates which, if any, dimer is formed.

Studies on the photodimerization of various chromone derivatives, including 6-halochromones, have been reported. researchgate.net The crystal packing of this compound pre-organizes the molecules in a specific orientation. Upon irradiation, this defined arrangement can lead to the selective formation of a single photodimer, in stark contrast to the complex mixture obtained in solution. The nature and position of the halogen substituent can influence the crystal packing and, consequently, the photochemical outcome.

Constrained environments can also be created by host-guest complexes, such as those formed with zeolites or cyclodextrins. nih.govresearchgate.net Zeolites provide a rigid and structured network of pores and cavities that can encapsulate guest molecules. nih.gov The dimensions and properties of these cavities can control the orientation and proximity of the entrapped this compound molecules, thereby directing the photodimerization towards a specific isomer.

| Environment | Typical Reactant Alignment | Product Outcome | Selectivity | Reference |

|---|---|---|---|---|

| Solution (e.g., Benzene) | Random | Mixture of up to four stereoisomers | Low | nih.gov |

| Solid State (Crystal) | Fixed by crystal packing (Topochemically controlled) | Single stereoisomer (typically) | High | miami.eduuoa.gr |

| Host-Guest Complex (e.g., Cucurbit uoa.gruril) | Pre-organized by host cavity | Specific stereoisomer(s) (e.g., syn dimers) | High | nih.gov |

Modulation of Reactivity through Host-Guest Interactions

Host-guest chemistry involves the formation of a complex between a larger "host" molecule, which contains a cavity, and a smaller "guest" molecule that fits within it. numberanalytics.comuni-wuppertal.de This encapsulation can significantly alter the physical and chemical properties of the guest molecule. uni-wuppertal.denitschkegroup-cambridge.com For this compound, forming host-guest complexes with hosts like cyclodextrins, cavitands, or zeolites can modulate its reactivity in several ways. numberanalytics.comresearchgate.net

Mechanism of Modulation:

Steric Shielding: The host molecule can physically block or hinder the approach of reactants to specific sites on the encapsulated this compound, thereby preventing or slowing down certain reactions. uni-wuppertal.de

Electronic Environment Alteration: The interior of a host's cavity possesses a unique electronic environment (e.g., hydrophobic for cyclodextrins). researchgate.net This environment can influence the electron distribution in the guest molecule, altering its reactivity. For instance, it can stabilize transition states or change the redox potential of the guest. numberanalytics.comnih.gov

Conformational Restriction and Pre-organization: As discussed in the context of photodimerization, the host cavity can lock the guest into a specific conformation. This pre-organization can enhance the rate and selectivity of reactions that require a particular geometry, such as cycloadditions. nih.gov

Examples with Chromone Analogs:

While specific data for this compound is limited, studies on analogous systems illustrate these principles. The photodimerization of coumarin (B35378) and its derivatives is selectively controlled by forming crystalline inclusion complexes with β- and γ-cyclodextrins. nih.gov The cyclodextrin (B1172386) cavity forces the coumarin molecules into an arrangement that favors the formation of the syn-head-head dimer upon irradiation. nih.gov Similarly, zeolites have been used as media to control the photoreactions of various organic molecules by leveraging the size and shape of their internal cavities to enforce selectivity. These principles are directly applicable to this compound, suggesting that its palladium-catalyzed transformations and photoreactivity could be finely tuned through the selection of an appropriate host molecule.

| Host Type | Cavity Characteristics | Primary Modulation Effect | Potential Impact on this compound | Reference |

|---|---|---|---|---|

| Cyclodextrins (e.g., β-CD) | Hydrophobic interior, hydrophilic exterior | Pre-organization, altered solubility | Stereoselective photodimerization, modified reaction rates in aqueous media | nih.govuni-wuppertal.deresearchgate.net |

| Zeolites (e.g., Zeolite Y) | Defined pores and cages with anionic framework | Shape selectivity, stabilization of charged intermediates | Regioselective reactions, altered photophysical properties | nih.gov |

| Cavitands/Molecular Cages | Structurally well-defined, synthetic cavities | Steric shielding, isolation of reactive species | Protection of functional groups, stabilization of reactive intermediates | nitschkegroup-cambridge.comresearchgate.net |

6 Bromochromone As a Privileged Scaffold in Drug Discovery and Medicinal Chemistry

General Overview of the Chromone (B188151) Core as a Pharmacophore

The chromone ring system, chemically known as 1-benzopyran-4-one, is a key structural component in numerous naturally occurring compounds, most notably flavonoids like flavones and isoflavones. ijrpc.com This bicyclic structure has been identified as a privileged scaffold in drug discovery due to its frequent appearance in pharmacologically active compounds. ijrpc.com Molecules containing the chromone core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. ijrpc.comijrar.org The versatility of the chromone nucleus allows it to serve as a carrier for various pharmacophoric groups, enabling the development of compounds targeting a diverse range of biological targets. ijrar.org

Development of 6-Bromochromone-Based Bioactive Molecules

This compound serves as a versatile building block in the synthesis of novel compounds with potential therapeutic value. chemimpex.com Its structure, featuring a bromine atom at the 6-position, allows for various chemical modifications that can lead to derivatives with enhanced biological activities. chemimpex.com Researchers have utilized this compound as a key intermediate in the development of pharmaceuticals, particularly those targeting inflammatory and cancer pathways. chemimpex.comchemimpex.com The presence of the bromine atom can influence the molecule's electronic properties and its ability to interact with biological targets, making it a point of interest for structure-activity relationship (SAR) studies. The development of these bioactive molecules often involves multi-step synthetic pathways where the this compound core is functionalized to create a library of analogues for biological screening.

Therapeutic Potential of this compound Derivatives

The strategic incorporation of the this compound scaffold has led to the discovery of derivatives with significant therapeutic potential across several key areas of medicine.

Anti-inflammatory Agents Derived from this compound

The chromone core itself is recognized for its utility in synthesizing new anti-inflammatory agents, with some derivatives showing inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. ijrar.orgnih.gov this compound has been specifically investigated as a starting material for the synthesis of compounds with anti-inflammatory properties. chemimpex.com For instance, the marine alkaloid L-6-bromohypaphorine, a tryptophan derivative, exhibits anti-inflammatory activity by acting as an agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), which is involved in regulating inflammation. nih.gov Further research into analogues of 6-bromohypaphorine has led to the development of compounds with increased potency as anti-inflammatory analgesic agents. nih.gov

Anticancer Activity of this compound Analogues

The chromone skeleton is a common feature in compounds with antitumor activity. researchgate.netresearchgate.net Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. chemimpex.com For example, a series of ferrocenylated chromones, including a derivative synthesized from this compound, were evaluated for their anticancer activity against various cancer cell lines. doi.org While the 6-(1-ferrocenylethynyl)chromone derivative was found to be inactive, other related chromone derivatives showed moderate activity. doi.org This highlights the importance of the substitution pattern on the chromone core for anticancer efficacy. Other studies have explored the antiproliferative activity of various chromone derivatives against human cancer cells, further underscoring the potential of this scaffold in oncology research. researchgate.net

Antimicrobial and Antifungal Properties

The rise of drug-resistant microbes has spurred the search for new antimicrobial agents. Chromone derivatives have shown promise in this area, exhibiting both antibacterial and antifungal activities. ijrar.org

Specifically, 6-bromo-3-formylchromone (6B3FC) has been identified as an active antibacterial and antibiofilm compound against Vibrio parahaemolyticus and Vibrio harveyi. frontiersin.org It demonstrated a minimum inhibitory concentration (MIC) of 20 µg/mL for planktonic cell growth and effectively inhibited biofilm formation. frontiersin.org

In the realm of antifungal research, this compound-3-carbonitrile has emerged as a potent agent against various Candida species. nih.govresearchgate.netresearchgate.net This compound exhibited good antifungal activity with MICs ranging from 5 to 50 µg/mL and significantly inhibited biofilm formation by C. albicans. nih.govresearchgate.net Transcriptomic analyses revealed that it downregulates the expression of genes related to hypha-forming and biofilm development. nih.govresearchgate.netresearchgate.net

Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives

| Compound | Target Organism | Activity | Key Findings |

|---|---|---|---|

| 6-Bromo-3-formylchromone (6B3FC) | Vibrio parahaemolyticus, Vibrio harveyi | Antibacterial, Antibiofilm | MIC of 20 µg/mL; inhibited biofilm formation, swimming motility, and virulence factor production. frontiersin.org |

| This compound-3-carbonitrile | Candida species (including C. albicans) | Antifungal, Antibiofilm | MICs of 5–50 µg/mL; inhibited biofilm formation and hyphal growth. nih.govresearchgate.netresearchgate.net |

Antiviral Applications of this compound Derivatives

Chromones and their derivatives are recognized for their potential antiviral activities. researchgate.net The development of new antiviral drugs is crucial for combating viral infections. researchgate.net While specific studies focusing solely on the antiviral properties of this compound derivatives are less common, the broader class of chromones has been investigated for activity against various viruses. researchgate.net The structural features of the chromone nucleus make it an attractive scaffold for the design of novel antiviral agents. Further research is warranted to explore the specific potential of this compound-based compounds in this therapeutic area.

Antioxidant Activity of this compound and Related Compounds

The chromone nucleus is associated with antioxidant properties, which are influenced by the substitution pattern on the ring system. nih.govgazi.edu.tr The presence of a phenolic group, in particular, can enhance antioxidant activity. nih.gov Studies on various chromone derivatives have demonstrated their potential to scavenge free radicals and reduce oxidative stress. unina.itmdpi.comresearchgate.net For instance, certain chromone derivatives have shown significant radical scavenging activity in various assays, including the ABTS and FRAP assays. mdpi.com

The antioxidant potential of these compounds is a key aspect of their therapeutic promise, as oxidative stress is implicated in numerous diseases. ontosight.ai While the this compound structure itself is a foundational element, further modifications are often made to enhance this antioxidant effect. chemimpex.com For example, the introduction of hydroxyl groups to the chromone scaffold has been shown to be a viable strategy for increasing antioxidant capacity. unina.it

In a study evaluating a series of chromone-containing multi-target-directed ligands, several compounds demonstrated the ability to activate the Nrf2/ARE pathway, a key regulator of cellular antioxidant responses. mdpi.com Specifically, compounds 4b, 4c, 4d, and 4g significantly induced the expression of Nrf2-target antioxidant genes, such as NQO1 and HO1. mdpi.com This indicates that the antioxidant effects of these chromone derivatives may be mediated not only by direct radical scavenging but also by modulating endogenous antioxidant defense mechanisms. mdpi.com

Table 1: Antioxidant Activity of Selected Chromone Derivatives

| Compound | Antioxidant Assay | Result |

|---|---|---|

| Compound 865 | ABTS | Significant radical scavenging activity |

| Compound 865 | FRAP | Significantly higher activity compared to reference |

| DMAF | FRAP | Significantly increased FRAP activity |

| Compound 4d | Cellular Antioxidant Assay | Exhibited statistically significant antioxidant effects in SH-SY5Y cells |

| Compounds 4b, 4c, 4d, 4g | Nrf2/ARE Pathway Activation | Significantly induced the expression of NQO1 and HO1 |

This table summarizes the antioxidant activities of various chromone derivatives as reported in scientific literature. The specific chromone derivative is identified by the compound number used in the cited research.

Neuroprotective and Anti-Alzheimer's Potential

The chromone scaffold is a promising framework for the design of multi-target-directed ligands (MTDLs) for neurodegenerative diseases like Alzheimer's disease. acs.orgmdpi.com Alzheimer's is a complex condition with multiple pathological factors, making multi-target approaches particularly relevant. nih.gov

Derivatives of this compound have been investigated for their potential to inhibit key enzymes implicated in Alzheimer's disease. nih.gov For instance, a series of chromone derivatives were synthesized and screened for their ability to inhibit human cholinesterases and monoamine oxidases, both of which are therapeutic targets for Alzheimer's. nih.gov

One notable compound, 2-(dimethylamino)ethyl (E)-3-(4-oxo-3-(phenylcarbamoyl)-4H-chromen-6-yl)acrylate (23a), emerged as a selective inhibitor of monoamine oxidase B (MAO-B) with an IC50 value of 0.63 µM. nih.gov This compound also displayed inhibitory activity against human cholinesterases in the low micromolar range. nih.gov Such multi-target inhibitors, with favorable permeability and toxicological profiles, are considered valuable candidates for further development. nih.gov

Research has also explored the neuroprotective effects of bromophenols, which share some structural similarities with brominated chromones. nih.gov Certain bromophenols have demonstrated potent inhibition of enzymes such as cholinesterases (AChE and BChE), β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and glycogen (B147801) synthase kinase-3β (GSK-3β), all of which are involved in the pathology of Alzheimer's disease. nih.gov

Antidiabetic Activity and α-Glucosidase Inhibition

Chromone derivatives have been identified as potential therapeutic agents for managing type 2 diabetes mellitus (T2DM). asianpubs.orgx-mol.net A key strategy in controlling T2DM is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. researchgate.net By inhibiting this enzyme, the rate of glucose absorption can be slowed, helping to manage blood sugar levels. researchgate.net

A series of this compound-based thiosemicarbazones have been synthesized and evaluated for their α-glucosidase inhibitory activity. researchgate.net Several of these derivatives displayed potent inhibition, with IC50 values in the micromolar and even nanomolar range. researchgate.netx-mol.net For example, compounds 3a, 3g, 3n, and 3p from one study showed significantly higher inhibitory activity than the standard drug, acarbose (B1664774). x-mol.net In another study, a series of chromone-based thiosemicarbazones, compounds 3(a-p), demonstrated exceptional inhibitory activity with IC50 values ranging from 0.61 ± 0.04 to 14.50 ± 0.52 μM, far surpassing that of acarbose (IC50 = 870.36 ± 1.24 μM). x-mol.net

Table 2: α-Glucosidase Inhibitory Activity of this compound Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 3a | 0.17 ± 0.026 | x-mol.net |

| 3g | 0.11 ± 0.01 | x-mol.net |

| 3n | 0.55 ± 0.02 | x-mol.net |

| 3p | 0.43 ± 0.025 | x-mol.net |

| 3i | 0.61 ± 0.04 | x-mol.net |

| Acarbose (Standard) | 870.36 ± 1.24 | x-mol.net |

This table presents the half maximal inhibitory concentration (IC50) values of selected this compound derivatives against α-glucosidase, demonstrating their potent inhibitory activity compared to the standard drug acarbose.

Enzyme Inhibition Studies (e.g., MAO-B, Kinases, Topoisomerases, ABCG2)

The this compound scaffold has been utilized to develop inhibitors for a variety of enzymes implicated in disease.

MAO-B Inhibition: 6-[(3-bromobenzyl)oxy]chromones with acidic and aldehydic groups at the C3 position have been shown to be potent and reversible inhibitors of MAO-B, with IC50 values in the low nanomolar range (2.8 and 3.7 nM, respectively). nih.gov High potency MAO-B inhibitors are of interest for the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov

Kinase Inhibition: The chromone scaffold is a component of molecules designed to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. While specific studies on this compound as a kinase inhibitor are not detailed, the general chromone structure is a known pharmacophore for kinase inhibitors.

Topoisomerase Inhibition: Similar to kinase inhibition, the broader class of chromone derivatives has been investigated for topoisomerase inhibition, a mechanism of action for some anticancer drugs.

ABCG2 Inhibition: The ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a transporter protein that can cause multidrug resistance in cancer by effluxing chemotherapeutic agents. researchgate.netresearchgate.net A chromone derivative, MBL-II-141, was identified as a selective ABCG2 inhibitor. researchgate.net Subsequent pharmacomodulation of this compound led to the development of even more potent and less toxic inhibitors. researchgate.net For instance, derivative 4a was found to be three times more potent than MBL-II-141 and as efficient as the reference inhibitor Ko143, but with lower cytotoxicity. researchgate.netmedchemexpress.com

This compound in Multitarget-Directed Ligand Design

The concept of multitarget-directed ligands (MTDLs) is a promising strategy in drug discovery, particularly for complex diseases like Alzheimer's. nih.govmdpi.com The this compound scaffold serves as an excellent template for designing such ligands due to its inherent biological activities and synthetic tractability. researchgate.net

Researchers have successfully designed and synthesized chromone-based MTDLs that simultaneously modulate multiple targets involved in Alzheimer's disease pathology. nih.gov For example, a library of chromone derivatives was created to target both cholinesterases and monoamine oxidases. nih.gov From this library, compound 9a demonstrated potent and dual inhibition of both human MAO-A (IC50 = 0.94 µM) and MAO-B (IC50 = 3.81 µM), as well as acting as a selective acetylcholinesterase inhibitor (AChEI) (IC50 = 0.21 µM). nih.gov Another compound, 23a, was a selective MAO-B inhibitor (IC50 = 0.63 µM) while also inhibiting cholinesterases. nih.gov These compounds represent successful examples of MTDLs based on the this compound scaffold.

This compound in Natural Product Synthesis

This compound is a valuable intermediate in the synthesis of natural products and their analogs. chemimpex.com Its chemical reactivity allows for various modifications, making it a versatile starting material. For instance, it has been used in the synthesis of ferrocenyl-chromones through Sonagashira cross-coupling reactions. doi.org The resulting organometallic derivatives have shown potential as anticancer agents. doi.org

The synthesis of chromone-2-carboxylic acids, which are important pharmacophores, has been optimized using microwave-assisted processes starting from precursors like this compound. researchgate.net This methodology has been applied to the synthesis of natural products such as Halenic acids A and B. researchgate.net Furthermore, this compound has been employed in the asymmetric synthesis of chromanone lactones, which are a family of natural products with significant biological activity. rsc.org

Drug Repurposing Strategies Involving Chromone Derivatives

Drug repurposing, the identification of new uses for existing drugs, is an attractive strategy in drug discovery. asianpubs.orgresearchgate.net The chromone scaffold, being a component of several approved drugs, is a prime candidate for such investigations. acs.orgresearchgate.netacs.org While specific drug repurposing studies focusing solely on this compound are not extensively documented, the broader class of chromone-based drugs is being explored for new therapeutic applications. acs.orgacs.org

The established safety profiles of existing chromone-containing drugs can expedite the development process for new indications. The diverse biological activities of chromones, including anti-inflammatory, anticancer, and antidiabetic properties, suggest that drugs built on this scaffold may have therapeutic potential beyond their original intended use. acs.orgasianpubs.orgresearchgate.net

Structure Activity Relationship Sar and Computational Studies of 6 Bromochromone Derivatives

Elucidation of Structure-Activity Relationships for Biological Efficacy

SAR studies are fundamental to optimizing lead compounds. By systematically modifying the chemical structure of 6-bromochromone derivatives and evaluating their biological effects, researchers can identify key pharmacophoric features responsible for their efficacy.

The biological activity of the this compound scaffold is highly dependent on the nature and position of various substituents. Research into its derivatives has revealed critical patterns influencing their potency against different biological targets, such as enzymes and transporter proteins.

For instance, a series of this compound-based thiosemicarbazones were synthesized and evaluated as α-glucosidase inhibitors. researchgate.net The inhibitory activities of these compounds, measured by their IC50 values, ranged from 6.40 ± 0.15 to 62.81 ± 0.79 μM. researchgate.net This wide range underscores the profound impact of the substituents on the thiosemicarbazone moiety. The compound exhibiting the highest potency (IC50 of 6.40 ± 0.15 µM) highlights a specific substitution pattern that is highly favorable for binding to and inhibiting the enzyme. researchgate.netresearchgate.net Similarly, another study on chromone (B188151) derivatives as α-glucosidase inhibitors found that compound 6m was the most potent, with an IC50 value of 10.9 ± 0.29 μM. researchgate.net

In the context of cancer, chromone derivatives have been investigated as inhibitors of the breast cancer resistance protein ABCG2, a transporter protein that contributes to multidrug resistance. SAR studies on a series of 14 derivatives revealed that the 4-bromobenzyloxy substituent at position 5 of the chromone ring and a methoxyindole group were crucial for inhibiting both the protein's transport function and its basal ATPase activity. nih.gov Methylation of the central amide nitrogen in these derivatives was found to significantly reduce their affinity for ABCG2, demonstrating the critical role of this specific structural element in the inhibitory mechanism. nih.gov

The introduction of a chlorine atom at the C-4′ position of a 3-styrylchromone derivative was shown to enhance antiviral activity against human rhinovirus (HRV) 1B, indicating that halogen substitution patterns can modulate specific biological activities. scienceopen.com

Interactive Data Table: SAR of this compound Derivatives

| Derivative Class | Substituent(s) | Biological Target | Activity (IC50) | Key SAR Finding | Reference |

| Thiosemicarbazones | Varied substituents on thiosemicarbazone moiety | α-glucosidase | 6.40 ± 0.15 to 62.81 ± 0.79 µM | Substituent pattern on the side chain significantly impacts inhibitory potency. | researchgate.net |

| Chromone Derivatives | Specific undisclosed structure for compound 6m | α-glucosidase | 10.9 ± 0.29 μM | Potent inhibition achieved through optimized substitution. | researchgate.net |

| Benzyloxy Chromones | 4-bromobenzyloxy at C-5, methoxyindole group | ABCG2 Protein | Not specified | These groups are critical for potent inhibition of transport and ATPase activity. | nih.gov |

| Benzyloxy Chromones | Methylation of central amide nitrogen | ABCG2 Protein | Reduced Affinity | The amide nitrogen is a key inhibitory moiety. | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a decisive role in the biological activity of a compound. The specific orientation of functional groups can dictate how a molecule fits into the binding site of a protein.

While extensive research specifically detailing the stereochemical influences on the bioactivity of this compound derivatives is not widely published, the principles of stereoselectivity are universally applicable in medicinal chemistry. The synthesis of certain halochromones has been noted to have a remarkable dependence on the stereochemistry of the exocyclic bond, where the synthesis of an (E)-isomer resulted in a very low yield (5%), implying that the geometry of the molecule is a critical factor. core.ac.uk This synthetic challenge highlights the importance of stereoisomers. It is well-established that different enantiomers or diastereomers of a drug can have vastly different potencies, metabolic fates, and even opposing biological effects. Therefore, the spatial arrangement of substituents on the chromone core and its side chains is a critical parameter for consideration in future drug design and development based on the this compound scaffold.

Influence of Substituent Patterns on Bioactivity

Computational Chemistry Approaches in this compound Research

Computational chemistry provides powerful tools for investigating chemical systems at the molecular level. Techniques such as molecular docking, quantum chemical calculations, and molecular dynamics simulations offer insights that are complementary to experimental data, aiding in the rational design of new derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method helps to elucidate the binding mode and the key intermolecular interactions that stabilize the ligand-receptor complex.

In the study of this compound-based thiosemicarbazone derivatives as α-glucosidase inhibitors, molecular docking simulations were employed to understand their conformation and orientation within the enzyme's active site. x-mol.net These in-silico studies are crucial for rationalizing the observed SAR. For example, docking analysis of a highly active chromone derivative revealed that it fit well within the active site of α-glucosidase, forming hydrogen bonds and hydrophobic interactions with key residues like Phe157, His239, His279, Tyr71, and Arg312, which in turn leads to the inhibition of the enzyme's catalytic activity. researchgate.netresearchgate.net These computational findings provide a molecular basis for the observed biological efficacy and guide the design of new analogs with improved binding affinity.

Interactive Data Table: Molecular Docking of Chromone Derivatives

| Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| Thiosemicarbazones | α-glucosidase | Not specified in abstract | H-bonds, Hydrophobic | researchgate.net |

| Chromone derivative f26 | α-glucosidase | Not specified in abstract | H-bonds, Hydrophobic | researchgate.net |

| Chromone derivative 20 | α-glucosidase | Phe157, His239, His279, Tyr71, Arg312 | Not specified | researchgate.net |

| Benzyloxy Chromones | ABCG2 Protein | Not specified in abstract | Not specified | nih.gov |

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. researchgate.net These methods provide fundamental insights into the intrinsic properties of this compound.

For this compound and its halogenated analogs (6-fluorochromone, 6-chlorochromone), DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set have been performed to compute properties such as harmonic vibrational frequencies, potential energy distribution (PED), and NMR chemical shifts. researchgate.net The theoretical spectral data obtained from these calculations showed good agreement with experimental FT-IR and NMR spectra, validating the computational models. researchgate.net Furthermore, quantum chemical studies help in understanding the distribution of electron density and identifying sites that are susceptible to electrophilic or nucleophilic attack. researchgate.net Hirshfeld surface analysis, another computational technique, has been used to identify and understand the non-covalent interactions, such as Br···H bonds, within the crystal lattice of this compound. researchgate.net

Interactive Data Table: Quantum Chemical Calculations on this compound and Analogs

| Method | Molecule(s) | Properties Calculated | Findings/Application | Reference |

| DFT (B3LYP/6-311++G(d,p)) | This compound, 6-Chlorochromone, 6-Fluorochromone | Vibrational frequencies, PED, NMR shifts | Theoretical spectra align well with experimental data. | researchgate.net |

| Hirshfeld Surface Analysis | This compound | Non-covalent interactions | Identified predominant Br···H interactions in the crystal lattice. | researchgate.net |

| CASPT2 / TDDFT | Chromone | Optical properties, excitation energies | Assignment of observed ultraviolet absorption peaks. | acs.org |

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. researchgate.net In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking and to study the conformational changes that occur upon ligand binding. researchgate.netnih.gov

For this compound-based thiosemicarbazone inhibitors of α-glucosidase, MD simulations were conducted to better understand the dynamic interactions and the stability of the conformation within the enzyme's active pocket. x-mol.net By simulating the behavior of the complex over a period of time (e.g., nanoseconds), researchers can evaluate metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. mdpi.com These analyses provide insights into the flexibility of the system and the persistence of key interactions, offering a more dynamic and realistic picture of the binding event than the static view provided by molecular docking alone. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For chromone derivatives, including those with a 6-bromo substitution, various QSAR studies have been conducted to elucidate the structural requirements for different biological activities.

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful. These methods analyze the steric and electrostatic fields of molecules to predict their activity. mdpi.com For instance, in a study on chromone derivatives as HIV-1 protease inhibitors, a receptor-based CoMFA model demonstrated excellent predictive ability with a high cross-validated r² (q²) of 0.789 and a predictive r² of 0.995. nih.gov This model indicated that the steric and electrostatic properties are key determinants of the inhibitory activity. nih.gov Similarly, 3D-QSAR models for the antioxidant activity of chromone derivatives showed high predictivity, with a CoMFA model achieving a q² of 0.771. mdpi.com For topoisomerase I inhibitors based on the chromone scaffold, both CoMFA and CoMSIA models yielded high correlation coefficients, with the CoMSIA model showing a q² of 0.632. The steric field was found to be the dominant factor influencing the inhibitory activity in the CoMFA model.

Two-dimensional QSAR (2D-QSAR) models have also been successfully applied. In a study on 3-iodochromone derivatives with fungicidal activity, a Multiple Linear Regression (MLR) model was developed. frontiersin.org This model showed a strong correlation coefficient (r²) of 0.943 and a cross-validated coefficient (q²) of 0.911. frontiersin.org The analysis identified descriptors such as DeltaEpsilonC, T_2_Cl_6, and ZCompDipole as major influencers of the fungicidal activity. frontiersin.org QSAR analyses on the cytotoxicity of other chromone derivatives against cancer cell lines have also highlighted the importance of descriptors related to shape, size, polarizability, and dipole moment for their activity. iiarjournals.org

These modeling studies provide crucial insights into the structural features of the chromone scaffold that can be modified to enhance a specific biological activity. They serve as a valuable guide for the rational design of new, more potent this compound derivatives.

| Activity | QSAR Model | Statistical Parameters | Key Findings | Reference |

|---|---|---|---|---|

| HIV-1 Protease Inhibition | 3D-QSAR (CoMFA) | q² = 0.789, r² = 0.886, r²pred = 0.995 | Model relates well with the binding structure and can guide design of more potent inhibitors. | nih.gov |

| Antioxidant (DPPH scavenging) | 3D-QSAR (MFA) | q² (r²cv) = 0.771, r² = 0.868, r²pred = 0.924 | A predictive model was derived to design novel antioxidants. | mdpi.com |

| Topoisomerase I Inhibition | 3D-QSAR (CoMSIA) | q² = 0.632, r² = 0.996 | Contour maps provide structural features for designing new compounds with higher activity. | |

| Fungicidal (against S. rolfsii) | 2D-QSAR (MLR) | r² = 0.943, q² = 0.911, r²pred = 0.837 | Identified key descriptors influencing fungicidal activity. | frontiersin.org |

| Cytotoxicity (against OSCC cells) | QSAR | p-values from 8.03×10−7 to 8.42×10−8 | Activity was correlated with descriptors of shape, size, polarizability, and dipole moment. | iiarjournals.org |

In Silico Prediction of Biological Activity and ADMET Properties

In silico methods are extensively used to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities in the early stages of drug discovery. nih.govcomputabio.com This approach helps in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. computabio.com

For this compound derivatives, particularly thiosemicarbazones, in silico studies have been instrumental in predicting their potential as α-glucosidase inhibitors for managing type-II diabetes mellitus. x-mol.net Molecular docking simulations, a key component of these studies, are used to understand the binding interactions between the compounds and the active site of the target enzyme. x-mol.net These studies have shown that this compound-based thiosemicarbazones can form stable interactions within the active pocket of α-glucosidase. x-mol.net

Beyond predicting efficacy, in silico tools are vital for assessing the drug-likeness and pharmacokinetic profile of compounds. computabio.com ADMET prediction for this compound derivatives involves evaluating various parameters. For instance, studies on this compound-based thiosemicarbazones have included predictions of their toxicity profiles, which have often been shown to be favorable. researchgate.net These computational assessments help to identify potential liabilities, such as poor absorption or potential toxicity, early in the development process. computabio.com The integration of molecular docking with ADMET prediction provides a comprehensive profile of a drug candidate, guiding the design of molecules with both high efficacy and a good safety profile. x-mol.net Recent research on a series of these thiosemicarbazone derivatives demonstrated exceptional inhibitory activity against α-glucosidase, with some compounds showing IC50 values as low as 0.61 ± 0.04 µM. x-mol.net The in silico docking and molecular dynamics studies supported these potent in vitro results. x-mol.net

| Derivative Class | Predicted Activity | In Silico Method | Key Findings | Reference |

|---|---|---|---|---|

| This compound based thiosemicarbazones | α-Glucosidase Inhibition | Molecular Docking, Molecular Dynamics | Derivatives form stable interactions in the α-glucosidase active site, supporting their potent inhibitory activity. | x-mol.net |

| This compound based thiosemicarbazones | Antidiabetic | ADMET Prediction | In silico toxicity prediction demonstrated a good toxicity profile for the derivatives. | researchgate.net |

| Isatin based compounds (related study) | α-Glucosidase Inhibition | Computational Studies | Molecular docking studies supported strong binding affinities of derivatives to target enzymes. | researchgate.net |

Advanced Applications of 6 Bromochromone Beyond Traditional Medicinal Chemistry

Role in the Synthesis of Fluorescent Probes and Dyes for Biological Imaging

6-Bromochromone serves as a crucial starting material in the creation of sophisticated fluorescent probes and dyes for biological imaging. chemimpex.comchemimpex.com The chromone (B188151) core itself possesses favorable photophysical properties, and the presence of the bromine atom at the 6-position provides a reactive site for synthetic modification. This allows for the attachment of various functional groups, enabling the design of probes that can selectively target and visualize specific biomolecules or cellular events in real-time with high specificity. chemimpex.comchemimpex.com

Fluorescence imaging is a non-invasive technique that offers high sensitivity and specificity for monitoring biological processes at the molecular level. crimsonpublishers.com Probes derived from this compound can be tailored to detect specific ions, enzymes, or other analytes within living cells, contributing to a deeper understanding of cellular function and disease pathology. chemimpex.comcrimsonpublishers.com The ability to modify the this compound scaffold allows for the fine-tuning of the probe's fluorescent properties, such as emission wavelength and quantum yield, to suit different imaging applications.

Interactive Data Table: this compound in Fluorescent Probe Development

| Precursor Compound | Application Area | Significance |

| This compound | Fluorescent Probes | Serves as a key intermediate for creating probes used to visualize cellular processes with high specificity. chemimpex.com |

| This compound-3-carboxylic acid | Fluorescent Probes | A derivative used in the synthesis of specialized fluorescent probes for biological imaging applications. chemimpex.com |

Contributions to Materials Science: Organic Light-Emitting Diodes and Polymeric Materials

The unique electronic properties of the this compound structure make it a valuable component in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and advanced polymeric materials. chemimpex.com The chromone moiety can be incorporated into larger molecular architectures to create novel organic electronic materials.

In the context of OLEDs, which are critical for modern displays and lighting, derivatives of this compound can be used to synthesize new organic semiconductors or emitters. chemimpex.comresearchgate.net These materials are essential for improving the efficiency, color purity, and lifespan of OLED devices. The development of near-infrared (NIR) emitting materials, for instance, is an area of intense research where novel organic molecules are needed to overcome the luminescence efficiency limitations imposed by the energy-gap law. rsc.org

Interactive Data Table: this compound in Materials Science

| Material Type | Role of this compound Unit | Resulting Property/Application |

| Organic Light-Emitting Diodes (OLEDs) | Key intermediate for advanced materials. chemimpex.com | Contributes unique electronic properties for material development. chemimpex.com |

| Polymeric Materials & Coatings | Intermediate for synthesis. chemimpex.com | Used to synthesize novel materials like polymers and coatings. chemimpex.com |

| Organic Electronic Materials | Building block for synthesis. | Development of novel organic electronic materials. |

Biochemical Research Tool: Enzyme Activity and Interaction Studies

This compound is an important tool in biochemical research, particularly for studying enzyme activity and interactions. chemimpex.com Synthetic substrates and inhibitors are essential for elucidating enzyme mechanisms, understanding metabolic pathways, and screening for potential therapeutic agents. scbt.comnih.gov

Derivatives of this compound have been synthesized and evaluated as potent enzyme inhibitors. A notable area of research involves the development of inhibitors for carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are key targets in managing type-II diabetes mellitus. researchgate.netx-mol.net Thiosemicarbazone derivatives based on the this compound scaffold have demonstrated significant inhibitory activity against these enzymes. researchgate.net Such studies provide insight into the structure-activity relationships of inhibitors and can guide the design of new therapeutic candidates. researchgate.netresearchgate.net The ability to use these compounds in biochemical assays helps researchers understand metabolic pathways and disease mechanisms. chemimpex.com

Interactive Data Table: Research on this compound Derivatives as Enzyme Inhibitors

| Enzyme Target | This compound Derivative Type | Key Finding (IC₅₀ values) | Research Implication |

| α-Glucosidase | Thiosemicarbazones | Exhibited strong inhibitory activity with IC₅₀ values ranging from 0.61 ± 0.04 to 14.50 ± 0.52 μM. x-mol.net | Potential lead compounds for the development of new agents to manage type-II diabetes. x-mol.net |

| α-Amylase | Thiosemicarbazones | Showed excellent inhibitory activity with IC₅₀ values from 3.12 ± 0.13 to 16.56 ± 0.17 µM. researchgate.net | Provides a basis for designing dual inhibitors for carbohydrate-hydrolyzing enzymes. researchgate.net |

Potential in Agricultural Chemistry: Pesticides and Herbicides